5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Overview
Description
The compound "5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose" is a chemically modified sugar derivative that is of interest in the field of organic chemistry, particularly in the synthesis of nucleoside analogues and other biologically active molecules. The modifications on the ribofuranose sugar include acetyl groups at the 1 and 2 positions, a benzoyl group at the 5 position, and the absence of an oxygen atom at the 3 position, making it a deoxy sugar .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reaction sequences. For instance, a new simple 3-step synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside has been described, starting with the methylation of D-ribose, followed by benzoylation and acetolysis . Another approach involves the conversion of corncobs to 1,2:3,5-di-O-cyclohexylidene-α-D-xylofuranose, followed by selective benzoylation, tosylation, and solvolysis to eventually yield 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose . Additionally, an improved synthesis from inosine has been reported, which involves benzoylation in pyridine, followed by acetylation, yielding a high purity product .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of protective groups such as acetyl and benzoyl, which are strategically placed to facilitate further chemical reactions. These groups can influence the reactivity and selectivity of the sugar derivative during synthesis .
Chemical Reactions Analysis
The chemical reactions involving these sugar derivatives are diverse and include acetolysis, benzoylation, and selective protection and deprotection steps. For example, acetolysis is a common reaction used to introduce acetyl groups, as seen in the synthesis of 1,2,3-tri-O-acetyl-5-O-benzoyl-3-C-methyl-D-arabinofuranose . The presence of protective groups like benzoyl and acetyl allows for the selective modification of the sugar molecule without affecting other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the protective groups attached to the sugar ring. These groups can affect solubility, reactivity, and stability. For instance, the acetyl and benzoyl groups can make the compound more lipophilic, which can be advantageous in crossing biological membranes when used in medicinal chemistry . The deoxy feature of the sugar also plays a crucial role in the biological activity of nucleoside analogues derived from these compounds .
Scientific Research Applications
Synthesis and Biological Properties
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose plays a crucial role in the synthesis of various biochemical compounds. For instance, it was utilized in the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP. These compounds, despite showing no antiviral or antitumor activity, demonstrated the potential for phosphorylation to di- and triphosphate analogues using cellular enzymes (Raju et al., 1989).
Intermediates in Nucleoside Synthesis
The chemical has been used in the preparation of intermediates for nucleoside synthesis. It served as a key component in the creation of nucleoside analogs like 2-Deoxy-4-thio-D-ribofuranose and its 3-Azido analogue from L-Arabinose, which are important in the synthesis of 4′-Thiodeoxynucleosides (Ait et al., 1995).
Role in Glycosylation Processes
The compound is instrumental in glycosylation processes. For example, it was used in the synthesis of nucleoside 5′-deoxy-5′-difluoromethylphosphonates, showcasing its versatility in forming structurally diverse glycosylated products (Matulić-Adamić & Usman, 1994).
Contributions in Carbohydrate Chemistry
In the field of carbohydrate chemistry, this compound has been used in a variety of reactions and syntheses. For instance, it played a part in the oxidation-reduction sequence for synthesizing peracylated fluorodeoxy pentofuranosides, highlighting its utility in complex carbohydrate transformations (Mikhailopulo et al., 1995).
Synthesis of Substituted Carbohydrates
The chemical is effective in the synthesis of substituted carbohydrates. It was utilized in creating compounds like 5-O-acetyl-1,2-anhydro-3-O-benzyl-α-d-ribofuranose and related derivatives, which are important for the synthesis of nucleoside analogs with potential antiviral properties (Ning & Kong, 2001).
Mechanism of Action
Target of Action
Similar compounds are known to targetDNA synthesis in cells .
Mode of Action
It is suggested that it may work byinhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cells .
Biochemical Pathways
Given its potential role in inhibiting dna synthesis and inducing apoptosis, it can be inferred that it may affect pathways related tocell growth and proliferation .
Result of Action
Based on its potential role in inhibiting dna synthesis and inducing apoptosis, it can be inferred that it may lead tocell death and potentially have anti-tumor effects .
properties
IUPAC Name |
[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3/t13-,14+,16?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPHOLDKAGPOZ-NNKZFNQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563663 | |
Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4613-71-2 | |
Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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